molecular formula C7H14N2O B13309197 (Z)-N'-Hydroxy-2-methylcyclopentane-1-carboximidamide

(Z)-N'-Hydroxy-2-methylcyclopentane-1-carboximidamide

Cat. No.: B13309197
M. Wt: 142.20 g/mol
InChI Key: BKHYARIBZAMXSI-UHFFFAOYSA-N
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Description

(Z)-N’-Hydroxy-2-methylcyclopentane-1-carboximidamide is a chemical compound with a unique structure that includes a cyclopentane ring substituted with a hydroxy group and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-Hydroxy-2-methylcyclopentane-1-carboximidamide typically involves the reaction of 2-methylcyclopentanone with hydroxylamine hydrochloride under basic conditions to form the corresponding oxime. This intermediate is then subjected to a Beckmann rearrangement to yield the desired carboximidamide compound. The reaction conditions often include the use of a strong acid such as sulfuric acid or a Lewis acid like aluminum chloride to facilitate the rearrangement.

Industrial Production Methods

In an industrial setting, the production of (Z)-N’-Hydroxy-2-methylcyclopentane-1-carboximidamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-Hydroxy-2-methylcyclopentane-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboximidamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-methylcyclopentanone.

    Reduction: 2-methylcyclopentylamine.

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-N’-Hydroxy-2-methylcyclopentane-1-carboximidamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases where enzyme inhibition is beneficial.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-N’-Hydroxy-2-methylcyclopentane-1-carboximidamide involves its interaction with molecular targets such as enzymes. The hydroxy and carboximidamide groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of enzyme activity. This inhibition can affect various biochemical pathways, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N’-Hydroxy-2-methylcyclohexane-1-carboximidamide: Similar structure but with a cyclohexane ring.

    (Z)-N’-Hydroxy-2-methylcyclopentane-1-carboxamide: Similar structure but with a carboxamide group instead of a carboximidamide group.

Uniqueness

(Z)-N’-Hydroxy-2-methylcyclopentane-1-carboximidamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

N'-hydroxy-2-methylcyclopentane-1-carboximidamide

InChI

InChI=1S/C7H14N2O/c1-5-3-2-4-6(5)7(8)9-10/h5-6,10H,2-4H2,1H3,(H2,8,9)

InChI Key

BKHYARIBZAMXSI-UHFFFAOYSA-N

Isomeric SMILES

CC1CCCC1/C(=N/O)/N

Canonical SMILES

CC1CCCC1C(=NO)N

Origin of Product

United States

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